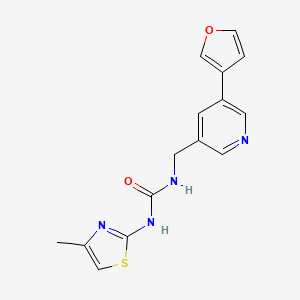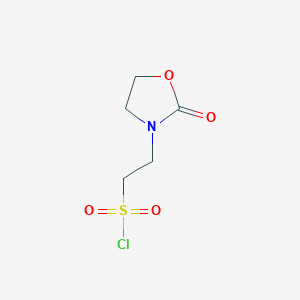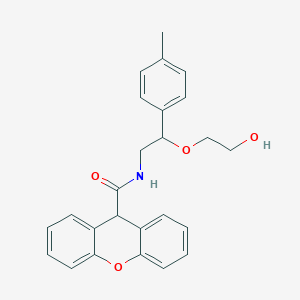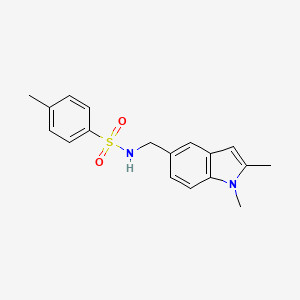
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea, also known as FPYMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Chemical Reactivity
One avenue of research involves the synthesis of novel pyridine and naphthyridine derivatives , where compounds like "1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea" serve as intermediates or final products in the synthesis of complex organic molecules. These compounds undergo reactions such as dimerization, coupling with diazonium salts, and reactions with hydrazines and urea derivatives to afford diverse heterocyclic structures. Such synthetic pathways are crucial for developing new materials with potential applications in electronics, pharmaceuticals, and chemical sensing (Abdelrazek et al., 2010).
Intramolecular Hydrogen Bonding and Complexation
Research into substituent effects on pyrid-2-yl ureas has shown that these compounds exhibit preferences for certain conformational isomers based on intramolecular hydrogen bonding capabilities. This property is of interest for designing sensors and molecular recognition systems, where the ability to switch between conformations can be used to detect specific molecules or ions (Chien et al., 2004).
Material Science and Supramolecular Chemistry
The compound and its derivatives have implications in material science , particularly in forming urea and thiourea-based assemblies. These materials exhibit unique properties such as conformational adjustments and self-assembly, which are critical for developing advanced materials with tailored mechanical, electronic, or optical properties (Phukan & Baruah, 2016).
Pharmaceutical Research
In the context of pharmaceutical research, compounds with similar structures have been studied for their role as active metabolites in potent kinase inhibitors . These investigations shed light on the stereochemical aspects and the synthesis of active pharmaceutical ingredients, contributing to the development of new drugs (Chen et al., 2010).
Environmental Chemistry and Toxicology
Moreover, the study of furan metabolites derived from specific cross-links highlights the environmental and toxicological relevance of furan derivatives. Understanding the biotransformation and degradation pathways of such compounds is vital for assessing environmental risks and developing biomarkers for exposure (Lu & Peterson, 2010).
特性
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-9-22-15(18-10)19-14(20)17-6-11-4-13(7-16-5-11)12-2-3-21-8-12/h2-5,7-9H,6H2,1H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUJAKNGGZROTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)

![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)
![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)




![10,11-Dimethoxy-6,8,13,13a-tetrahydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B2388951.png)
![tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)